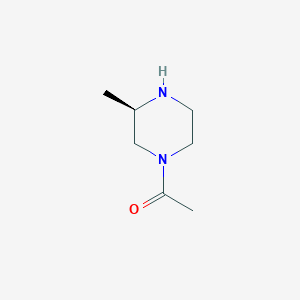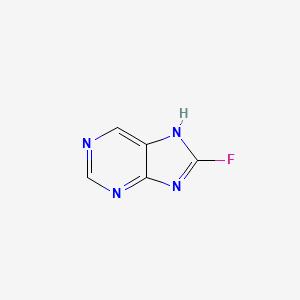
8-fluoro-1H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-1H-purine is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1H-purine typically involves the fluorination of purine derivatives. One common method is the metalation-fluorination approach, where a purine derivative undergoes metalation followed by fluorination. For example, 3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine can be fluorinated to produce 8-fluoro-3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride. The reaction conditions are optimized to achieve high yields and purity, often involving the protection of reactive groups and subsequent deprotection steps .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-1H-purine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize this compound derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced purine compounds .
Applications De Recherche Scientifique
8-Fluoro-1H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex fluorinated purine derivatives.
Biology: Fluorinated purines are used as probes in biochemical studies to investigate enzyme mechanisms and nucleic acid interactions.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents due to their ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 8-fluoro-1H-purine involves its interaction with various molecular targets, including enzymes and nucleic acids. The fluorine atom can enhance the binding affinity and specificity of the compound to its targets, leading to altered biological activity. For example, fluorinated purines can inhibit enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .
Comparaison Avec Des Composés Similaires
- 2-Fluoropurine
- 6-Fluoropurine
- 2,6-Difluoropurine
Comparison: 8-Fluoro-1H-purine is unique due to the specific position of the fluorine atom, which can result in distinct physicochemical and biological properties compared to other fluorinated purines. For instance, 6-fluoropurine has been shown to have different metabolic stability and enzyme inhibition profiles compared to this compound .
Propriétés
Numéro CAS |
20190-19-6 |
|---|---|
Formule moléculaire |
C5H3FN4 |
Poids moléculaire |
138.10 g/mol |
Nom IUPAC |
8-fluoro-7H-purine |
InChI |
InChI=1S/C5H3FN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |
Clé InChI |
ITALHFQKCWGZQH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)N=C(N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


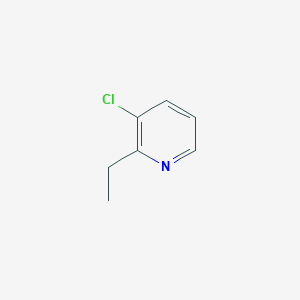
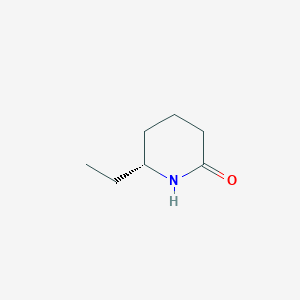
![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
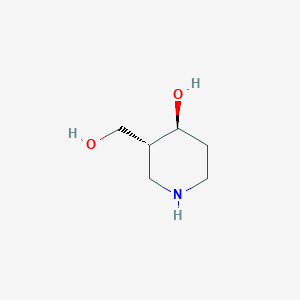
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
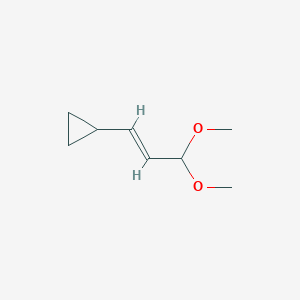
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
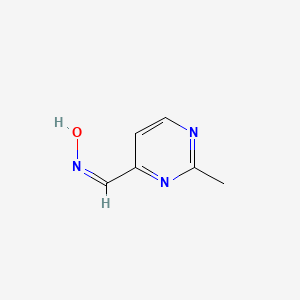
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)

